molecular formula C19H17N5O3 B15154645 1H-benzotriazol-1-ylmethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

1H-benzotriazol-1-ylmethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B15154645
M. Wt: 363.4 g/mol
InChI Key: OLHNAELMNOFGHI-UHFFFAOYSA-N
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Description

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzotriazole moiety linked to a naphthyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the benzotriazole and naphthyridine intermediates. The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The naphthyridine core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and 2-aminopyridine. The final step involves the coupling of the benzotriazole and naphthyridine intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Chemical Reactions Analysis

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Coupling Reactions: The benzotriazole moiety can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds

Scientific Research Applications

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, forming stable complexes that can inhibit enzymatic activity. The naphthyridine core can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make the compound effective against various microbial and cancer cells .

Comparison with Similar Compounds

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE lies in its combined benzotriazole and naphthyridine moieties, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C19H17N5O3/c1-3-23-10-14(17(25)13-9-8-12(2)20-18(13)23)19(26)27-11-24-16-7-5-4-6-15(16)21-22-24/h4-10H,3,11H2,1-2H3

InChI Key

OLHNAELMNOFGHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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